molecular formula C9H16O B15421528 Nona-6,8-dien-1-OL CAS No. 114251-13-7

Nona-6,8-dien-1-OL

Cat. No.: B15421528
CAS No.: 114251-13-7
M. Wt: 140.22 g/mol
InChI Key: ATQOCCKBFWAOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-6,8-dien-1-OL is a chemical compound of interest in organic synthesis and research. This compound serves as a key intermediate in synthetic chemistry. Research indicates its role as a precursor in the formation of natural product anti-fouling agents . The specific mechanism of action for this compound is not detailed in the available public sources and is an area for further investigation. Structurally related compounds with dienol groups are known to be relevant in flavor and fragrance chemistry due to their green, vegetable-like aromatic notes , highlighting the potential utility of this structural motif. This product is strictly for research and laboratory applications. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

CAS No.

114251-13-7

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

nona-6,8-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-4,10H,1,5-9H2

InChI Key

ATQOCCKBFWAOFS-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Key Structural Features
Nona-6,8-dien-1-OL Linear aliphatic chain Primary alcohol, diene Terminal -OH, conjugated dienes (C6, C8)
Bicyclo[3.2.2]nona-6,8-dien-3-one Bicyclic framework Ketone, diene Rigid bicyclic system, α,β-unsaturated ketone
p-Mentha-2,8-dien-1-ol (PMD) Monocyclic terpene Secondary alcohol, diene Mentha backbone, conjugated dienes
(S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol Macrocyclic Tertiary alcohol, diene Bulky cyclodecadiene, stereochemical complexity

Key Differences :

  • This compound’s linear structure contrasts with the bicyclic or monocyclic frameworks of its analogs, which impacts reactivity. For example, bicyclo[3.2.2]nona-6,8-dien-3-one’s rigid structure enhances thermal stability in photoresist applications , while PMD’s monocyclic dienol structure facilitates terpenylation reactions in cannabinoid synthesis .

Contrasting Behaviors :

  • Bicyclo[3.2.2]nona-6,8-dien-3-one’s ketone group and rigid structure make it less reactive toward oxidation compared to this compound’s primary alcohol .
  • PMD’s conjugated diene system enhances its utility in cyclization reactions, whereas this compound’s linearity may favor polymerization or degradation under harsh conditions.

Stability and Functional Performance

  • Photochemical Stability: Bicyclo[3.2.2]nona-6,8-dien-3-one exhibits exceptional etch stability in oxygen plasma (etch rate: 0.8 µm/min vs. 1.2 µm/min for novolak resins) .
  • Antioxidant Activity: (S,3E,7E)-α,α,4,8-Tetramethyl-3,7-cyclodecadiene-1-methanol shows strong negative loading in principal component analysis (PCA), suggesting lower antioxidant efficacy compared to benzaldehyde or trans-cinnamaldehyde .

Q & A

Q. What advanced techniques elucidate this compound's role in reaction mechanisms at the molecular level?

  • Methodological Answer : Employ isotope labeling (e.g., deuterium at specific positions) paired with NMR or MS to track bond formation/cleavage. Use in-situ spectroscopic methods (e.g., FTIR monitoring) to capture intermediate species during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.